Tranilast (N-[3,4-dimethoxycinnamoyl]-anthranilic acid) is a synthetic chemical compound with diverse biological activities. [] Initially developed and primarily used as an anti-allergic agent, Tranilast has garnered significant attention in scientific research for its potential therapeutic applications in various diseases beyond allergy. [] Its diverse biological activities, including anti-inflammatory, anti-fibrotic, anti-proliferative, and anti-tumor effects, have made it a subject of extensive investigation in both in vitro and in vivo studies. [, ]
While several synthesis routes for Tranilast exist, a commonly employed method involves a two-step reaction. [] First, 3,4-dimethoxycinnamic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride. [] Subsequently, the acid chloride is reacted with anthranilic acid in the presence of a base like pyridine, yielding Tranilast. [] The reaction conditions, such as temperature, solvent, and reaction time, can be optimized to enhance the yield and purity of the final product.
Tranilast comprises a cinnamic acid moiety linked to an anthranilic acid moiety via an amide bond. [] The cinnamic acid portion contains two methoxy groups at positions 3 and 4 of the benzene ring. [] This structural feature contributes to its pharmacological properties by influencing its binding affinity to target proteins.
Tranilast exerts its pleiotropic effects through multifaceted mechanisms, primarily involving the modulation of various signaling pathways and cellular processes. [, ] One of its key mechanisms of action involves the inhibition of transforming growth factor-beta (TGF-β) signaling. [, , , , , ] TGF-β is a potent profibrotic cytokine implicated in the pathogenesis of various fibrotic diseases and cancer. Tranilast has been shown to suppress TGF-β production, thereby attenuating its downstream signaling cascade and reducing the expression of profibrotic genes, such as collagen and fibronectin. [, , , , , ]
Another important mechanism of action of Tranilast is its ability to modulate the activity of mast cells. [, , , , , ] Mast cells are immune cells involved in allergic reactions and inflammatory responses. Tranilast stabilizes mast cells, inhibiting their degranulation and the release of pro-inflammatory mediators like histamine, leukotrienes, and prostaglandins. [, , , , , ] This mast cell-stabilizing effect contributes to its anti-allergic and anti-inflammatory properties.
Additionally, Tranilast has been shown to modulate the expression and activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix (ECM) components. [] By regulating MMP activity, Tranilast influences ECM remodeling, a crucial process in wound healing, fibrosis, and cancer invasion.
Fibrosis: Tranilast has shown promise in preclinical and clinical studies for treating fibrotic diseases affecting various organs, including the lungs, liver, kidneys, and skin. [, , , , , , , , , , ] Its ability to suppress TGF-β signaling, modulate ECM remodeling, and inhibit fibroblast proliferation makes it a potential therapeutic candidate for these conditions.
Cancer: Scientific research has investigated Tranilast as a potential anti-cancer agent. [, , , , , , ] Studies have shown that Tranilast can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in various cancer models. [, , , , , , ] Its ability to inhibit TGF-β signaling, a pathway implicated in tumor progression and metastasis, makes it an attractive target for cancer therapy.
Vascular Diseases: Tranilast has demonstrated potential in preclinical studies for treating vascular diseases like atherosclerosis and restenosis. [, , , ] Its anti-inflammatory and anti-proliferative effects on vascular smooth muscle cells, coupled with its ability to suppress neointimal hyperplasia, contribute to its potential in this area.
Other Applications: Tranilast has been explored for its potential in other areas, such as preventing posterior capsular opacification after cataract surgery [], treating diabetic nephropathy [], and reducing hypertrophic scar formation. [, , ]
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: